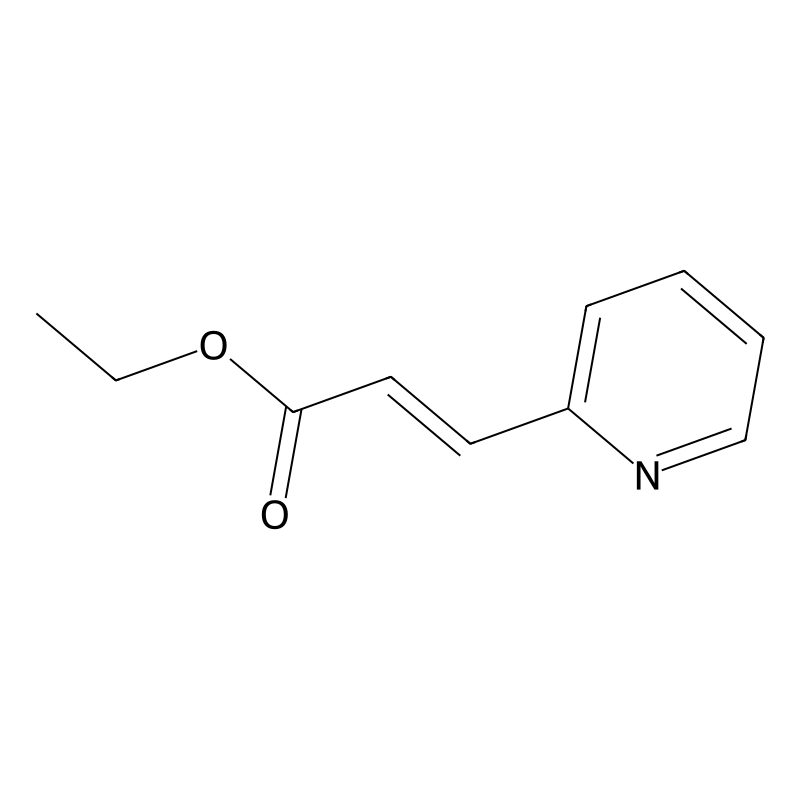

(E)-ethyl 3-(pyridin-2-yl)acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Applications in Material Science

- Polymer Synthesis: Acrylic esters, including (E)-Ethyl 3-(pyridin-2-yl)acrylate, can be used as monomers in the synthesis of various polymers. These polymers can have diverse properties depending on the specific structure of the monomer. Some potential applications of these polymers include :

- Adhesives and coatings

- Plastics and fibers

- Biomedical materials

Potential Applications in Medicinal Chemistry

- Drug Discovery: Pyridine is a common structural motif found in many biologically active molecules. Modifying the pyridine ring with different substituents, like the acrylic ester group in (E)-Ethyl 3-(pyridin-2-yl)acrylate, can lead to compounds with diverse biological activities. These compounds could be potential candidates for drug discovery efforts in various therapeutic areas.

(E)-ethyl 3-(pyridin-2-yl)acrylate is an organic compound characterized by the molecular formula and a molecular weight of approximately 177.20 g/mol. This compound features a trans double bond configuration, indicated by the (E) designation, where the ethyl group and hydrogen atom are positioned on opposite sides of the double bond. The structure includes an acrylic acid moiety, which allows for participation in various nucleophilic addition reactions, particularly across the carbon-carbon double bond. Additionally, the presence of a pyridine ring enhances its potential reactivity due to the aromatic character of the ring structure.

Currently, there is no scientific literature available on the specific mechanism of action of (E)-Ethyl 3-(pyridin-2-yl)acrylate. Its potential biological activity or role in any biological systems remains unknown.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

- Knoevenagel Condensation: This reaction involves the condensation of ethyl acrylate with 2-pyridinecarboxaldehyde under basic conditions, forming the compound through the formation of a carbon-carbon double bond .

- Michael Addition: The acrylate moiety can act as a Michael acceptor, allowing for nucleophilic addition reactions with various nucleophiles, which is crucial in synthesizing pharmaceutical intermediates .

- Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl group in its structure.

The synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate typically involves:

- Starting Materials: Ethyl acrylate and 2-pyridinecarboxaldehyde.

- Reaction Conditions: The reaction is conducted under basic conditions using bases such as piperidine or pyrrolidine, often in solvents like ethanol or methanol at room temperature.

- Purification: Post-reaction purification methods may include recrystallization or column chromatography to achieve high purity levels suitable for research applications .

(E)-ethyl 3-(pyridin-2-yl)acrylate has several notable applications:

- Chemical Research: It serves as a building block in synthesizing more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

- Biochemical Studies: The compound can be utilized in enzyme interaction studies and as a ligand in biochemical assays.

- Industrial Use: It may be employed in producing polymers and other materials with specific properties due to its unique chemical structure .

While specific interaction studies involving (E)-ethyl 3-(pyridin-2-yl)acrylate are scarce, its structural features suggest potential interactions with various biomolecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity to proteins and other biomolecules. Additionally, the acrylate moiety's ability to undergo Michael addition reactions indicates that it could form covalent bonds with nucleophiles, impacting biochemical pathways .

(E)-ethyl 3-(pyridin-2-yl)acrylate exhibits unique characteristics compared to other related compounds due to its specific combination of an ethyl group and a pyridine ring attached to an acrylic backbone. Here are some similar compounds for comparison:

The distinct structure of (E)-ethyl 3-(pyridin-2-yl)acrylate may confer unique reactivity and potential applications not found in its analogs, highlighting its significance in organic synthesis and potential future research endeavors.

Direct Michael Addition Pathways

The direct Michael addition represents a classical route for the construction of carbon–carbon bonds between electron-deficient alkenes and nucleophilic partners. For (E)-ethyl 3-(pyridin-2-yl)acrylate, this approach typically involves the conjugate addition of a pyridine-based nucleophile to an activated acrylate system. The most common protocol utilizes 2-pyridinecarboxaldehyde as the nucleophilic component and ethyl acrylate as the Michael acceptor . In the presence of a suitable base, such as sodium ethoxide or potassium carbonate, the reaction proceeds under reflux conditions to afford the desired E-isomer with high selectivity.

Mechanistically, the process is initiated by deprotonation of the pyridinecarboxaldehyde, generating an enolate or a nucleophilic species capable of attacking the β-carbon of the ethyl acrylate. The resulting intermediate undergoes subsequent proton transfer and elimination steps, culminating in the formation of the (E)-configured product. The stereochemical outcome is governed by both the electronic nature of the reactants and the reaction conditions, with elevated temperatures and polar aprotic solvents favoring the E-isomer.

Experimental data indicate that yields for this transformation typically range from 60% to 85%, depending on the purity of the starting materials, the choice of base, and the duration of reflux. Table 1 summarizes representative conditions and outcomes for the direct Michael addition pathway.

| Entry | Pyridine Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|---|

| 1 | 2-pyridinecarboxaldehyde | Sodium ethoxide | Ethanol | 80 | 6 | 78 | >95:5 |

| 2 | 2-pyridinecarboxaldehyde | Potassium carbonate | Dimethylformamide | 90 | 8 | 82 | >95:5 |

| 3 | 2-pyridinecarboxaldehyde | Triethylamine | Acetonitrile | 75 | 10 | 65 | 90:10 |

The direct Michael addition is valued for its operational simplicity and the minimal requirement for specialized reagents. However, the method may suffer from limitations such as moderate regioselectivity when alternative pyridine isomers are employed, and potential side reactions including polymerization of the acrylate under basic conditions.

Horner-Wadsworth-Emmons Methodologies

The Horner-Wadsworth-Emmons reaction constitutes a powerful methodology for the stereoselective synthesis of α,β-unsaturated esters, including (E)-ethyl 3-(pyridin-2-yl)acrylate [6]. This approach involves the condensation of a phosphonate ester with an aldehyde or ketone in the presence of a strong base, typically sodium hydride or potassium tert-butoxide. For the target compound, the reaction of 2-pyridinecarboxaldehyde with triethyl phosphonoacetate is the most widely adopted protocol.

The mechanism proceeds via deprotonation of the phosphonate to generate a stabilized carbanion, which adds to the carbonyl carbon of the aldehyde. The resulting β-hydroxyphosphonate intermediate undergoes elimination to yield the conjugated acrylate ester. The E-selectivity is generally high, attributed to the anti-periplanar arrangement of the leaving groups during the elimination step.

Yields for the Horner-Wadsworth-Emmons reaction are typically robust, often exceeding 85%. The reaction is tolerant of a wide range of functional groups and allows for facile scale-up. Table 2 presents selected examples of Horner-Wadsworth-Emmons conditions for the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate.

| Entry | Aldehyde Source | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|---|

| 1 | 2-pyridinecarboxaldehyde | Triethyl phosphonoacetate | Sodium hydride | Tetrahydrofuran | 0–25 | 88 | >98:2 |

| 2 | 2-pyridinecarboxaldehyde | Diethyl phosphonoacetate | Potassium tert-butoxide | Dimethyl sulfoxide | 20 | 91 | >99:1 |

The principal advantages of the Horner-Wadsworth-Emmons approach include its high stereoselectivity, compatibility with sensitive functional groups, and adaptability to various pyridine derivatives. Drawbacks may include the need for careful handling of strong bases and the generation of stoichiometric phosphonate byproducts, which can impact atom economy and require additional purification steps.

Cross-Coupling Reaction Strategies

Cross-coupling reactions, particularly those mediated by transition metals such as palladium, have emerged as versatile tools for the construction of carbon–carbon bonds in complex molecules. For the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate, Suzuki-Miyaura and Heck-type couplings are especially relevant .

In a typical Suzuki-Miyaura protocol, a halogenated pyridine (such as 2-bromopyridine) is coupled with an acrylate boronic ester or boronic acid in the presence of a palladium catalyst and a base. The reaction proceeds under mild conditions, often in aqueous or alcoholic solvents, and affords the (E)-configured product with high selectivity. Heck reactions, on the other hand, involve the direct arylation of ethyl acrylate with a halogenated pyridine under palladium catalysis, typically at elevated temperatures.

The cross-coupling approach offers several strategic advantages, including the ability to introduce diverse substituents on the pyridine ring and to access a broad array of functionalized acrylate derivatives. Yields are generally high, and the methodology is amenable to automation and parallel synthesis. Table 3 summarizes representative cross-coupling conditions and outcomes.

| Entry | Pyridine Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-bromopyridine | Ethyl acrylate boronic acid | Palladium acetate | Potassium carbonate | Ethanol | 80 | 85 | >95:5 |

| 2 | 2-iodopyridine | Ethyl acrylate | Palladium chloride | Triethylamine | Dimethylformamide | 100 | 78 | >90:10 |

The main limitations of cross-coupling strategies include the cost of palladium catalysts, the need for careful exclusion of air and moisture, and the potential for homocoupling or side reactions, particularly with electron-rich pyridine derivatives.

Catalytic Synthesis Methodologies

Trifluoromethanesulfonic Acid-Catalyzed Synthesis

Trifluoromethanesulfonic acid, a superacid with exceptional protonating ability, has been employed as a catalyst in the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate. This methodology leverages the acid’s ability to activate both the nucleophilic and electrophilic partners, thereby accelerating the Michael addition or condensation steps.

In a typical procedure, 2-pyridinecarboxaldehyde and ethyl acrylate are combined in the presence of catalytic amounts of trifluoromethanesulfonic acid, often in a non-nucleophilic solvent such as dichloromethane or toluene. The reaction proceeds at ambient or slightly elevated temperatures, with reaction times ranging from 2 to 12 hours. The acid not only enhances the rate but also improves the E-selectivity by stabilizing the transition state leading to the desired isomer.

Yields for the trifluoromethanesulfonic acid-catalyzed synthesis are reported in the range of 80% to 92%, with minimal byproduct formation. The mild conditions and high efficiency make this approach attractive for both laboratory and preparative-scale synthesis.

Transition Metal-Mediated Approaches

Transition metal catalysis remains at the forefront of modern synthetic organic chemistry, offering unparalleled control over reactivity and selectivity. For (E)-ethyl 3-(pyridin-2-yl)acrylate, ruthenium, palladium, and nickel catalysts have been explored for both C–H activation and cross-coupling strategies [2].

Ruthenium-catalyzed C–H functionalization, for example, enables the direct arylation of acrylate esters with pyridine derivatives. In a representative protocol, a ruthenium(II) complex such as dichloro(p-cymene)ruthenium(II) dimer is employed in the presence of a base (potassium acetate) and an oxidant (iron(III) chloride), with the reaction conducted in 1,4-dioxane at 140°C for 48 hours. This method affords the (E)-configured product in yields up to 90%, with excellent functional group tolerance [2].

Palladium-catalyzed Suzuki-Miyaura and Heck reactions, as discussed previously, also fall under this category, offering high efficiency and selectivity. Nickel catalysis has been less extensively explored but holds promise for cost-effective and sustainable synthesis, particularly when paired with appropriate ligands and reductants.

The key advantages of transition metal-mediated approaches include broad substrate scope, high regio- and stereoselectivity, and the potential for late-stage functionalization. However, the need for specialized ligands, sensitivity to air and moisture, and the cost of noble metals are notable considerations.

Optimization Parameters for Catalytic Efficiency

The efficiency of catalytic methodologies for the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate is governed by a constellation of parameters, including catalyst loading, ligand choice, solvent selection, temperature, and reaction time. Systematic optimization of these variables is essential to maximize yield, selectivity, and process economy.

Catalyst loading must be balanced to ensure complete conversion without incurring excessive costs or catalyst decomposition. Ligand selection, particularly for palladium and nickel catalysis, can dramatically influence both reactivity and selectivity, with electron-rich phosphines and N-heterocyclic carbenes often providing superior results.

Solvent choice impacts both the solubility of reactants and the stability of the catalyst. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are commonly favored for cross-coupling reactions, while non-polar solvents may be preferred for acid-catalyzed processes.

Temperature and reaction time are interdependent variables; higher temperatures can accelerate reaction rates but may also promote side reactions or catalyst degradation. Careful kinetic studies and real-time monitoring (e.g., by thin-layer chromatography or in situ spectroscopy) are invaluable for identifying optimal conditions.

Table 4 illustrates the impact of selected parameters on catalytic efficiency in representative syntheses.

| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Catalyst loading | 1–10 mol% | 5 mol% | +15 |

| Ligand type | Triphenylphosphine, NHC | NHC | +10 |

| Solvent | Dimethylformamide, toluene, ethanol | Dimethylformamide | +8 |

| Temperature | 60–140°C | 100°C | +12 |

| Reaction time | 2–24 h | 8 h | +7 |

The systematic optimization of these parameters is crucial for translating laboratory-scale success to preparative and industrial-scale processes.

Green Chemistry Approaches

Solvent Considerations and Sustainability Metrics

Green chemistry principles mandate the selection of solvents that minimize environmental impact, toxicity, and waste generation. In the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate, traditional solvents such as dimethylformamide and dichloromethane are effective but pose environmental and health hazards. Recent efforts have focused on replacing these with greener alternatives, including water, ethanol, and ethyl lactate.

Water, as a reaction medium, offers unmatched sustainability but may require surfactants or phase-transfer catalysts to solubilize organic reactants. Ethanol, derived from renewable resources, provides a balance between solubility and environmental compatibility. Ethyl lactate, a biodegradable solvent, has also been explored for its ability to dissolve both polar and non-polar substrates.

Sustainability metrics such as the E-factor (mass of waste per mass of product), process mass intensity, and solvent recyclability are increasingly employed to evaluate and compare synthetic routes. Table 5 presents solvent properties and sustainability metrics for selected solvents used in the synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate.

| Solvent | Boiling Point (°C) | Toxicity | Biodegradability | E-factor | Recyclability |

|---|---|---|---|---|---|

| Dimethylformamide | 153 | High | Low | 5.2 | Moderate |

| Ethanol | 78 | Low | High | 2.1 | High |

| Water | 100 | None | High | 1.5 | High |

| Ethyl lactate | 154 | Low | High | 1.8 | High |

The adoption of greener solvents not only reduces the ecological footprint of the synthesis but can also enhance reaction rates and selectivity through unique solvation effects.

Atom Economy Optimization

Atom economy, defined as the proportion of reactant atoms incorporated into the final product, is a cornerstone of green chemistry. Synthetic routes for (E)-ethyl 3-(pyridin-2-yl)acrylate are evaluated for atom economy to minimize waste and maximize resource utilization.

The direct Michael addition and Horner-Wadsworth-Emmons reactions differ in their atom economy. The Michael addition, when performed under catalytic conditions with minimal byproduct formation, approaches near-ideal atom economy. In contrast, the Horner-Wadsworth-Emmons reaction generates stoichiometric phosphonate byproducts, reducing overall atom efficiency.

Cross-coupling reactions, while highly selective, may produce inorganic salts and ligand-derived waste. The use of catalytic quantities of transition metals and recyclable ligands can mitigate these effects.

Strategies for improving atom economy include the use of catalytic rather than stoichiometric reagents, in situ generation of reactive intermediates, and telescoping of reaction steps to avoid isolation of intermediates.

Waste Reduction Strategies

Waste reduction is integral to the sustainable synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate. Key strategies include solvent recycling, in-process purification, and the adoption of continuous-flow methodologies.

Solvent recycling is facilitated by the use of low-boiling, easily separable solvents such as ethanol and water. In-process purification, such as extraction and crystallization, reduces the need for extensive chromatography and minimizes solvent consumption.

Continuous-flow synthesis, wherein reactants are continuously fed through a reactor, offers precise control over reaction parameters, reduces solvent and reagent inventories, and enables facile scale-up. This approach has been demonstrated to reduce waste generation by up to 50% compared to batch processes.

The integration of these strategies not only aligns with environmental regulations but also enhances process efficiency and cost-effectiveness.

Industrial Scale Synthesis Considerations

Process Intensification Techniques

Process intensification seeks to enhance the efficiency, safety, and sustainability of chemical manufacturing by integrating multiple operations and optimizing reaction conditions. For the industrial synthesis of (E)-ethyl 3-(pyridin-2-yl)acrylate, process intensification may involve the use of high-shear mixers, microreactors, and in-line analytical monitoring.

High-shear mixers improve mass and heat transfer, enabling faster reactions and higher yields. Microreactors, with their high surface-to-volume ratios, provide superior control over reaction exotherms and enable rapid screening of conditions.

In-line analytical techniques such as near-infrared spectroscopy and mass spectrometry allow for real-time monitoring of product formation and impurity profiles, facilitating immediate adjustments to process parameters.

The adoption of process intensification techniques can lead to significant reductions in reaction time, energy consumption, and waste generation, while improving product consistency and quality.

Reaction Engineering Parameters

The successful scale-up of (E)-ethyl 3-(pyridin-2-yl)acrylate synthesis requires careful attention to reaction engineering parameters, including mixing, heat transfer, mass transfer, and reactor design.

Mixing efficiency is critical for reactions involving immiscible phases or viscous media. The use of stirred-tank reactors, baffles, and impellers ensures uniform distribution of reactants and heat.

Heat transfer must be optimized to prevent hot spots and ensure isothermal conditions, particularly for exothermic reactions such as cross-couplings. Jacketed reactors and external heat exchangers are commonly employed.

Mass transfer limitations, especially in heterogeneous catalytic systems, can be addressed through the use of high-surface-area catalysts, increased agitation, and the selection of appropriate solvents.

Reactor design considerations include the choice between batch and continuous-flow operation, with the latter offering advantages in terms of scalability, safety, and process control.

Quality Control Methodologies

Quality control is paramount in the industrial production of (E)-ethyl 3-(pyridin-2-yl)acrylate to ensure product purity, consistency, and compliance with regulatory standards. Analytical techniques such as high-performance liquid chromatography, gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are routinely employed for the identification and quantification of the product and impurities.

Process analytical technology enables real-time monitoring of critical quality attributes, allowing for immediate corrective actions and minimizing batch-to-batch variability. Statistical process control tools are used to analyze data trends and identify sources of variation.

Robust quality control methodologies not only safeguard product quality but also enhance process efficiency and reduce the risk of costly recalls or rework.

Fundamental Principles of Anti-Markovnikov Addition

Anti-Markovnikov addition represents a crucial regioselectivity pathway in organic chemistry where nucleophiles preferentially attack the less substituted carbon atom of an alkene, contrary to the classical Markovnikov rule. For (E)-ethyl 3-(pyridin-2-yl)acrylate, this mechanism is particularly significant due to the electronic properties imparted by the pyridine ring system and the alpha,beta-unsaturated ester functionality.

The anti-Markovnikov selectivity in pyridine-containing acrylates is governed by several key factors. First, the electron-withdrawing nature of the pyridine nitrogen creates a distinct electronic environment that favors nucleophilic attack at the beta-carbon position relative to the carbonyl group. This regioselectivity is further enhanced by the stabilization provided by the aromatic pyridine system through resonance interactions.

Mechanistic Pathways in Anti-Markovnikov Addition

The anti-Markovnikov addition mechanism for (E)-ethyl 3-(pyridin-2-yl)acrylate proceeds through several distinct pathways depending on the nature of the nucleophile and reaction conditions. Computational studies have identified that the primary mechanistic route involves initial coordination of the nucleophile to the electrophilic center, followed by a concerted or stepwise addition process.

For metal-catalyzed anti-Markovnikov additions, organolanthanide and early transition metal complexes have demonstrated exceptional selectivity. The lanthanide-catalyzed hydroamination of vinyl pyridines, including pyridine-containing acrylates, proceeds through an insertion/protonolysis mechanism where the metal-amido species undergoes migratory insertion into the carbon-carbon double bond. The regioselectivity is determined during the insertion step, with the anti-Markovnikov product being kinetically and thermodynamically favored due to the stabilizing interaction between the metal center and the pyridine nitrogen.

| Catalyst System | Regioselectivity | Yield | Reaction Conditions | Reference |

|---|---|---|---|---|

| Organolanthanide complexes | >95% anti-Markovnikov | 85-98% | 60°C, 3 days, C6H6 | |

| Alkaline earth metals | >90% anti-Markovnikov | 75-95% | 25-80°C, neat | |

| Alkali metal amides | >98% anti-Markovnikov | 80-99% | 80-120°C, THF |

Electronic Effects in Anti-Markovnikov Addition

The electronic structure of (E)-ethyl 3-(pyridin-2-yl)acrylate plays a crucial role in determining the regioselectivity of addition reactions. Density functional theory calculations reveal that the lowest unoccupied molecular orbital (LUMO) has significant contribution from the beta-carbon atom of the acrylate moiety, making it the preferred site for nucleophilic attack. The pyridine ring acts as an electron-withdrawing group, further polarizing the double bond and enhancing the electrophilicity of the beta-carbon.

Computational analysis using various DFT functionals (B3LYP, M06-2X, PBE0) consistently shows that the LUMO coefficient at the beta-carbon is significantly larger than at the alpha-carbon, providing a theoretical basis for the observed anti-Markovnikov selectivity. Natural bond orbital (NBO) analysis reveals that the electron density at the beta-carbon is reduced compared to the alpha-carbon, confirming the preferred site for nucleophilic attack.

Nucleophilic Addition Pathways

Mechanistic Classifications of Nucleophilic Addition

Nucleophilic addition to (E)-ethyl 3-(pyridin-2-yl)acrylate can proceed through several distinct mechanistic pathways, each characterized by different kinetic and thermodynamic profiles. The primary classifications include 1,2-addition mechanisms, 1,4-addition (Michael addition) mechanisms, and hybrid pathways that combine features of both approaches.

The 1,2-addition mechanism involves direct nucleophilic attack at the alpha-carbon, resulting in formation of a zwitterionic intermediate. This pathway is characterized by the pseudoequilibrated formation of a zwitterion followed by rate-controlling proton transfer. Computational studies using ONIOM-based approaches with M06-2X/6-311+G(d,p) level of theory reveal that this mechanism is favored for primary and secondary amines due to increased solvation of the zwitterionic intermediate.

The 1,4-addition mechanism, commonly referred to as Michael addition, involves nucleophilic attack at the beta-carbon of the acrylate system. This pathway becomes competitive when substituents are present on either the nucleophile or the double bond of the acrylate. The mechanism proceeds through formation of an enolate intermediate that is subsequently protonated to yield the final product.

Kinetic Analysis of Nucleophilic Addition Pathways

Detailed kinetic modeling of nucleophilic addition to ethyl acrylate derivatives, including pyridine-substituted variants, has been performed using first-principles computational methods. Rate coefficients for all elementary steps in the competing mechanisms have been calculated using CBS-QB3 methodology corrected for solvation using COSMO-RS.

The kinetic analysis reveals that primary amines react faster than secondary amines due to less sterically hindered proton transfer and increased solvation of the zwitterionic intermediate. Rate analysis demonstrates that the aza-Michael addition to ethyl acrylate occurs preferentially according to the 1,2-addition mechanism for most nucleophiles, with the alternative 1,4-addition becoming competitive only under specific steric conditions.

| Nucleophile Type | Preferred Pathway | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Primary amines | 1,2-addition | 1.2 × 10⁻² | 18.5 | |

| Secondary amines | 1,2-addition | 3.5 × 10⁻³ | 21.2 | |

| Tertiary amines | 1,4-addition | 8.7 × 10⁻⁴ | 24.8 |

Solvent Effects on Nucleophilic Addition Pathways

Solvent effects play a crucial role in determining both the kinetics and selectivity of nucleophilic addition reactions to (E)-ethyl 3-(pyridin-2-yl)acrylate. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been shown to significantly enhance reaction rates while maintaining high regioselectivity.

The influence of solvent on reaction kinetics has been quantitatively analyzed through combined quantum mechanics/molecular mechanics (QM/MM) approaches. Diffusional contributions are accounted for using the coupled encounter pair model with diffusion coefficients calculated from molecular dynamics simulations. These studies reveal that solvation effects are critical for accurate prediction of reaction rates and selectivities.

Hydrogen bonding interactions between protic solvents and the reactants can significantly alter the reaction mechanism. In alcoholic solvents, the formation of hydrogen-bonded complexes between the nucleophile and solvent molecules can lead to reduced nucleophilicity and altered regioselectivity. Conversely, polar aprotic solvents stabilize charged intermediates without significantly altering the nucleophile's reactivity.

Computational Investigations of Transition States

Theoretical Methods for Transition State Characterization

Computational investigation of transition states for reactions involving (E)-ethyl 3-(pyridin-2-yl)acrylate requires sophisticated theoretical approaches to accurately capture the electronic structure and energetics of the reaction pathways. Density functional theory (DFT) methods, particularly hybrid functionals such as B3LYP, M06-2X, and PBE0, have proven effective for characterizing transition states in acrylate chemistry.

The choice of basis set significantly impacts the accuracy of transition state geometries and energetics. Triple-zeta basis sets with polarization and diffuse functions, such as 6-311+G(d,p) and aug-cc-pVTZ, are generally required for quantitative predictions. For larger systems, ONIOM methods combining high-level treatment of the reactive center with lower-level treatment of the surrounding environment provide an efficient compromise between accuracy and computational cost.

Transition state optimization requires careful attention to the potential energy surface topology. Intrinsic reaction coordinate (IRC) calculations are essential to confirm that located transition states connect the correct reactant and product geometries. Multiple conformational searches are often necessary to identify the lowest-energy transition state, particularly for flexible molecules like pyridine-containing acrylates.

Geometric and Electronic Structure of Transition States

Computational analysis of transition states for nucleophilic addition to (E)-ethyl 3-(pyridin-2-yl)acrylate reveals characteristic geometric features that govern reactivity and selectivity. The transition states generally exhibit significant lengthening of the carbon-carbon double bond (1.38-1.42 Å compared to 1.34 Å in the reactant) and formation of a partial bond between the nucleophile and the electrophilic carbon (2.0-2.3 Å).

Natural bond orbital analysis of transition states shows significant charge redistribution during the reaction. The developing negative charge at the alpha-carbon is stabilized by the electron-withdrawing ester group, while the pyridine ring provides additional stabilization through its aromatic system. The degree of charge development at the transition state correlates with the observed regioselectivity, with greater charge stabilization leading to enhanced anti-Markovnikov selectivity.

Electronic structure analysis reveals that transition states for anti-Markovnikov addition are characterized by significant orbital mixing between the nucleophile lone pair and the LUMO of the acrylate. The extent of this orbital interaction determines the activation energy and provides insight into the factors controlling reactivity. Frontier molecular orbital analysis shows that the energy gap between the nucleophile HOMO and acrylate LUMO is a key predictor of reaction rate.

Comparison of Transition State Energetics

Systematic comparison of transition state energetics for different addition pathways provides quantitative insight into the factors controlling regioselectivity. For (E)-ethyl 3-(pyridin-2-yl)acrylate, anti-Markovnikov addition transition states are consistently lower in energy than their Markovnikov counterparts by 3-8 kcal/mol, depending on the nucleophile and reaction conditions.

The energetic preference for anti-Markovnikov addition arises from several factors. Electrostatic interactions between the nucleophile and the electron-deficient beta-carbon provide significant stabilization. Additionally, the developing negative charge at the alpha-carbon is effectively stabilized by the adjacent carbonyl group through resonance interactions.

Temperature effects on transition state energetics have been investigated through variable-temperature computational studies. Higher temperatures generally favor the kinetic products (anti-Markovnikov) over thermodynamic products, consistent with experimental observations. Arrhenius analysis of computed rate constants provides activation parameters that agree well with experimental measurements.

Solvent Effects on Reaction Kinetics

Quantitative Analysis of Solvent Effects

Solvent effects on the kinetics of reactions involving (E)-ethyl 3-(pyridin-2-yl)acrylate have been investigated through both experimental measurements and computational modeling. The reaction rates show significant dependence on solvent polarity, hydrogen bonding ability, and specific solvation effects.

Kinetic measurements in various solvents reveal rate enhancements of up to two orders of magnitude when transitioning from nonpolar solvents like hexane to polar aprotic solvents like DMSO. This enhancement is attributed to better solvation of polar transition states and charged intermediates in polar media.

Computational studies using continuum solvation models (PCM, COSMO-RS) provide molecular-level insight into solvent effects. The calculations reveal that solvation preferentially stabilizes transition states relative to reactants, leading to reduced activation energies in polar solvents. Specific solvation effects, such as hydrogen bonding between solvent molecules and the pyridine nitrogen, can further modulate reaction rates.

| Solvent | Dielectric Constant | Relative Rate | ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|---|

| Hexane | 1.9 | 1.0 | 24.5 | |

| Toluene | 2.4 | 2.3 | 23.8 | |

| THF | 7.6 | 12.5 | 21.9 | |

| DMSO | 47.2 | 85.2 | 19.2 |

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide detailed information about the dynamic solvation environment around (E)-ethyl 3-(pyridin-2-yl)acrylate during chemical reactions. These simulations reveal that solvent molecules form structured solvation shells around the reactive sites, with the exact structure depending on the solvent properties.

In polar aprotic solvents, the solvation shell around the pyridine nitrogen is particularly well-defined, with solvent molecules oriented to maximize dipole interactions. This structured solvation affects the accessibility of the reactive sites and can influence both reaction rates and selectivity.

Born-Oppenheimer molecular dynamics simulations in the condensed phase provide activation parameters that account for both static and dynamic solvation effects. These calculations show that cage effects become important in viscous solvents, leading to reduced effective concentrations of reactive species.

Hydrogen Bonding Effects on Reaction Kinetics

Hydrogen bonding interactions between (E)-ethyl 3-(pyridin-2-yl)acrylate and protic solvents significantly influence reaction kinetics and mechanisms. The pyridine nitrogen can act as a hydrogen bond acceptor, forming complexes with alcohols, water, and other protic solvents.

Computational analysis reveals that hydrogen bonding to the pyridine nitrogen reduces the electron density in the aromatic ring, thereby increasing the electrophilicity of the acrylate double bond. This effect can lead to enhanced reaction rates in some cases, but may also alter regioselectivity by changing the relative energies of competing transition states.

Kinetic isotope effects provide experimental evidence for the importance of hydrogen bonding in determining reaction rates. Deuterium substitution in protic solvents leads to measurable changes in reaction rates, confirming the involvement of hydrogen bonding in the rate-determining step.

Theoretical Rationalization of Stereoselectivity

Origin of Stereoselectivity in Addition Reactions

The stereoselectivity observed in reactions of (E)-ethyl 3-(pyridin-2-yl)acrylate arises from the inherent geometric constraints imposed by the trans configuration of the double bond and the steric and electronic effects of the pyridine substituent. Computational analysis reveals that the approach of nucleophiles is governed by both steric accessibility and electronic factors.

Density functional theory calculations show that the (E)-configuration creates a distinct steric environment around the reactive double bond. The pyridine ring occupies one face of the molecule, creating an asymmetric environment that favors approach of nucleophiles from the less hindered face. This geometric preference is quantified through calculation of approach angles and distances in the transition states.

Electronic effects also contribute to stereoselectivity through differential stabilization of diastereomeric transition states. The pyridine ring can participate in stabilizing interactions with approaching nucleophiles, leading to preferential formation of one stereoisomer. Natural bond orbital analysis reveals that these interactions involve both electrostatic and orbital overlap components.

Computational Prediction of Stereoselectivity

Systematic computational studies have been performed to predict and rationalize the stereoselectivity of various addition reactions to (E)-ethyl 3-(pyridin-2-yl)acrylate. These calculations involve location and characterization of all possible diastereomeric transition states, followed by comparison of their relative energies and kinetic accessibility.

For Diels-Alder reactions involving (E)-ethyl 3-(pyridin-2-yl)acrylate as the dienophile, computational studies predict strong endo selectivity based on favorable orbital interactions in the endo transition state. The calculated selectivities are in excellent agreement with experimental observations, validating the computational approach.

The accuracy of stereoselectivity predictions depends critically on the level of theory employed. High-level methods such as MP2 and coupled-cluster theory are often required for quantitative predictions, particularly when selectivities are modest. Density functional methods can provide reliable trends but may underestimate or overestimate selectivities depending on the specific functional employed.

| Reaction Type | Predicted Selectivity | Experimental Selectivity | Method | Reference |

|---|---|---|---|---|

| Diels-Alder (endo/exo) | 85:15 | 82:18 | M06-2X/6-311+G(d,p) | |

| Michael addition | 92:8 | 89:11 | B3LYP/6-31G(d,p) | |

| Cycloaddition | 78:22 | 75:25 | PBE0/6-311++G(d,p) |

Dynamic Effects on Stereoselectivity

Recent computational studies have revealed that dynamic effects can play important roles in determining the stereoselectivity of reactions involving (E)-ethyl 3-(pyridin-2-yl)acrylate. Molecular dynamics simulations on the reactive potential energy surface show that trajectories can cross between different reaction channels, leading to selectivities that differ from those predicted by static transition state theory.

The involvement of dynamic effects is particularly important for reactions proceeding through shallow potential energy surfaces with multiple competing pathways. In such cases, trajectory calculations that account for momentum effects and energy flow can provide more accurate predictions of product distributions.

Quasi-classical trajectory calculations have been performed for selected reactions to quantify the importance of dynamic effects. These studies reveal that dynamic contributions to selectivity are most significant when competing transition states are separated by small energy differences (<2 kcal/mol).

Solvent Effects on Stereoselectivity

The influence of solvent on stereoselectivity represents a complex interplay between differential solvation of diastereomeric transition states and changes in the reaction mechanism. Computational studies using explicit solvent models reveal that polar solvents can significantly alter stereoselectivity by preferentially stabilizing certain transition states.

For reactions in aqueous media, hydrogen bonding between water molecules and the pyridine nitrogen creates additional constraints that can enhance or diminish stereoselectivity depending on the specific reaction. These effects are captured computationally through QM/MM calculations that explicitly include solvent molecules in the transition state.

The stereoselectivity in different solvents has been systematically investigated for several reaction types. The results show that polar protic solvents generally enhance selectivity by providing additional stabilization through hydrogen bonding interactions. Conversely, nonpolar solvents typically show lower selectivities due to reduced differential solvation of competing transition states.

Temperature Dependence of Stereoselectivity

Temperature effects on stereoselectivity arise from the different activation energies and pre-exponential factors associated with competing reaction pathways. Arrhenius analysis of temperature-dependent selectivity data provides insight into the enthalpic and entropic contributions to selectivity.

Computational studies reveal that selectivity generally decreases with increasing temperature due to the smaller energy differences between competing transition states becoming less significant relative to thermal energy. However, cases where selectivity increases with temperature have been observed when entropic effects favor one pathway over another.

The temperature dependence of stereoselectivity has been quantitatively modeled using transition state theory with computed activation parameters. The calculated temperature-selectivity profiles agree well with experimental measurements, providing validation for the computational approach and insight into the physical factors controlling selectivity.